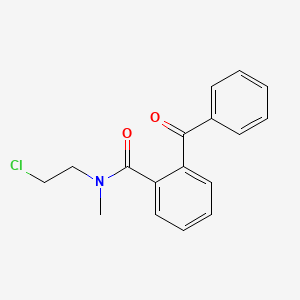

2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide

Description

Properties

IUPAC Name |

2-benzoyl-N-(2-chloroethyl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c1-19(12-11-18)17(21)15-10-6-5-9-14(15)16(20)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVYSPGKIADILF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)C(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10605606 | |

| Record name | 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69984-25-4 | |

| Record name | 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformation Pathways of 2 Benzoyl N 2 Chloroethyl N Methylbenzamide

Established Synthetic Routes and Reaction Optimizations

The synthesis of 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide is a multi-step process that relies on the careful construction of its core structure from readily available precursors. The primary strategies involve the formation of an amide bond followed by the introduction of the reactive chloroethyl group.

Precursor Synthesis and Derivatization Strategies

One common pathway begins with the conversion of 2-benzoylbenzoic acid into its more reactive acid chloride, 2-benzoylbenzoyl chloride. This is typically achieved by reacting 2-benzoylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). newdrugapprovals.orgresearchgate.net

The key amine precursor can be either N-(2-hydroxyethyl)-N-methylamine or N-(2-chloroethyl)-N-methylamine. The former, N-(2-hydroxyethyl)-N-methylamine, is a commercially available reagent. If the synthesis proceeds via this intermediate, the hydroxyl group is converted to a chloro group later in the sequence. The synthesis of N-(2-chloroethyl) amines from their corresponding amino alcohols (like N-(2-hydroxyethyl)-N-methylamine) is a standard transformation, often accomplished using thionyl chloride. prepchem.com

Reaction Conditions and Yield Enhancements

The formation of this compound is most directly achieved through the acylation of N-(2-chloroethyl)-N-methylamine with 2-benzoylbenzoyl chloride. This reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acid chloride.

An alternative and frequently employed route involves a two-step process starting from N-(2-hydroxyethyl)-N-methylamine. First, this amino alcohol is reacted with 2-benzoylbenzoyl chloride to form the intermediate, 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide. newdrugapprovals.org This amide alcohol is then converted to the final product by treating it with a chlorinating agent, such as phosphorus trichloride, which specifically replaces the hydroxyl group with a chlorine atom. researchgate.net

The table below summarizes a patented synthetic sequence.

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 2-Benzoylbenzoic acid | Phosphorus trichloride (PCl₃) in 1,2-dichloroethane | 2-Benzoylbenzoyl chloride | In situ |

| 2 | 2-Benzoylbenzoyl chloride | 2-(Methylamino)ethanol, Triethylamine (TEA) | 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide | Not specified |

| 3 | 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide | Phosphorus trichloride (PCl₃) | This compound | Not specified |

| Overall | 2-Benzoylbenzoic acid | Nefopam (B83846) (via intermediate) | 60-65% |

Table 1: Summary of a synthetic pathway to this compound as an intermediate. researchgate.net

Chemical Reactivity and Functional Group Interconversions

The reactivity of this compound is dominated by the presence of the electrophilic chloroethyl group and the two aromatic rings bearing carbonyl substituents.

Electrophilic and Nucleophilic Substitution Reactions

Nucleophilic Substitution: The primary site for nucleophilic attack is the carbon atom bearing the chlorine atom in the 2-chloroethyl side chain. The chlorine atom is a good leaving group, facilitating SN2 reactions with a variety of nucleophiles. This reactivity is the cornerstone of its use as a synthetic intermediate, particularly in the formation of heterocyclic ring systems through intramolecular nucleophilic substitution. researchgate.net

Electrophilic Aromatic Substitution: The molecule contains two benzene (B151609) rings, both of which are influenced by electron-withdrawing groups. The benzoyl group's phenyl ring is deactivated by the ketone carbonyl group, which would direct incoming electrophiles to the meta position. The other phenyl ring is attached to both the amide carbonyl and the benzoyl carbonyl. Carbonyl groups are deactivating and meta-directing. msu.edu While the amide nitrogen has a lone pair that could potentially activate the ring (ortho-, para-directing), this effect is diminished by the presence of two adjacent, powerful electron-withdrawing carbonyl groups. Consequently, both aromatic rings are significantly deactivated towards electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. nih.govbyjus.com

Cyclization and Rearrangement Pathways

The most significant chemical transformation of this compound is its intramolecular cyclization to form the benzoxazocine ring system characteristic of the analgesic drug nefopam. newdrugapprovals.orgresearchgate.net This transformation does not occur directly from the title compound but requires a preceding functional group interconversion.

The synthetic pathway involves the selective reduction of the benzophenone (B1666685) ketone group to a secondary alcohol (a benzhydrol). This reduction is typically accomplished using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in the presence of acetic acid. researchgate.net The resulting intermediate, 2-{[N-(2-chloroethyl)-N-methyl]aminoyl}benzhydrol, contains both a nucleophilic hydroxyl group and an electrophilic chloroethyl group.

Under acidic conditions, such as treatment with aqueous hydrobromic acid, this intermediate undergoes an intramolecular nucleophilic substitution. researchgate.net The hydroxyl group acts as the nucleophile, attacking the carbon bearing the chlorine atom and displacing it to form the eight-membered benzoxazocine ring of nefopam. This acid-catalyzed cyclization is a key step in the synthesis of this pharmacologically important molecule. researchgate.net

Degradation Pathways in Controlled Chemical Environments

The stability of this compound is a critical factor in its synthesis, storage, and application. The molecule is susceptible to degradation through several pathways, including hydrolysis, thermal decomposition, and photodegradation, particularly given the presence of reactive functional groups such as the amide and the chloroethyl moiety.

Hydrolysis: The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. This process involves the cleavage of the carbon-nitrogen bond of the amide group.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylic acid (2-benzoylbenzoic acid) and an amine (N-(2-chloroethyl)-N-methylamine). The rate of acid-catalyzed hydrolysis can be influenced by the concentration of the acid and the temperature. rsc.org

In alkaline environments, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This also forms a tetrahedral intermediate that subsequently breaks down to the carboxylate salt of 2-benzoylbenzoic acid and N-(2-chloroethyl)-N-methylamine. osti.gov The rate of base-mediated hydrolysis is dependent on the hydroxide ion concentration. One study reported a novel base-mediated oxidative degradation pathway for secondary amides derived from p-aminophenol, resulting in the formation of primary amides. nih.gov While not directly analogous, this highlights the potential for complex degradation pathways in substituted amides under basic conditions.

The chloroethyl group can also undergo hydrolysis, particularly under forcing conditions, to yield the corresponding hydroxyethyl (B10761427) derivative, although this is generally a slower process compared to amide hydrolysis. The decomposition of related N-(2-chloroethyl)-N-nitrosocarbamoyl amino acid amides has been studied under physiological conditions, revealing different degradation pathways and the formation of products like 2-chloroethanol. nih.gov

Interactive Table: Factors Influencing Hydrolysis of Benzamides

| Factor | Effect on Hydrolysis Rate | Conditions | Probable Products |

| pH | Increases in both strongly acidic and strongly basic media | Aqueous solutions | 2-Benzoylbenzoic acid, N-(2-chloroethyl)-N-methylamine |

| Temperature | Rate increases with increasing temperature | Aqueous solutions | 2-Benzoylbenzoic acid, N-(2-chloroethyl)-N-methylamine |

| Catalyst | Acids and bases act as catalysts | Aqueous solutions | 2-Benzoylbenzoic acid, N-(2-chloroethyl)-N-methylamine |

Thermal Degradation: When subjected to elevated temperatures, this compound can undergo thermal decomposition. The specific degradation products will depend on the temperature and the presence or absence of oxygen. In an inert atmosphere, pyrolysis of N-substituted benzamides can lead to the homolytic cleavage of bonds, potentially generating a variety of radical species. For instance, the thermal degradation of polystyrenes containing N-substituted maleimides showed multi-step degradation processes. ulster.ac.uk While the specific products for the title compound are not extensively documented, analogous N-alkylbenzamides have been shown to undergo complex thermal degradation, which can involve cleavage of the N-alkyl bond and reactions of the benzoyl moiety. researchgate.net The presence of the chloroethyl group introduces an additional potential pathway for elimination of HCl at high temperatures.

Photodegradation: The benzoyl group in the molecule is a chromophore that can absorb ultraviolet (UV) radiation. This absorption of light energy can lead to the excitation of the molecule to a higher energy state, initiating photochemical reactions. The photolysis of compounds containing benzoyl groups, such as benzoyl peroxide, is known to proceed via the formation of benzoyloxy radicals upon UV irradiation. researchgate.net These highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction and addition to aromatic rings. For this compound, photodegradation could potentially lead to cleavage of the bond between the two aromatic rings or reactions involving the amide or chloroethyl groups. The specific photoproducts would depend on the wavelength of light and the solvent used. Studies on the photochemical oxidation of benzyl (B1604629) alcohols to benzaldehydes highlight the reactivity of the benzyl position under photocatalytic conditions. acs.org

Green Chemistry Principles in Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact of the manufacturing process. This involves careful consideration of solvents, catalysts, and waste generation.

Solvent Selection and Reduction

Traditional amide synthesis often employs volatile and hazardous organic solvents. Green chemistry encourages the use of safer, more environmentally benign alternatives. For the synthesis of benzamides, research has explored various greener solvents. mdpi.comrsc.org

Strategies for solvent reduction include:

Solvent-free synthesis: Performing reactions without a solvent can significantly reduce waste. Solvent-free methods for the synthesis of benzamides have been reported, often utilizing microwave irradiation or mechanochemistry to provide the necessary energy for the reaction to proceed. researchgate.nettandfonline.com

Use of greener solvents: Replacing hazardous solvents with alternatives such as water, supercritical fluids, or bio-derived solvents is a key aspect of green synthesis. The use of deep eutectic solvents (DESs) has been explored for the synthesis of benzimidazole (B57391) scaffolds, offering advantages in terms of yield and work-up procedures. nih.gov

Solvent recycling: When the use of a solvent is unavoidable, implementing efficient recycling processes can minimize waste and reduce costs. acs.org

Interactive Table: Comparison of Solvents for Benzamide (B126) Synthesis

| Solvent Class | Examples | Green Chemistry Considerations |

| Conventional | Dichloromethane, Toluene, N,N-Dimethylformamide (DMF) | Often toxic, volatile, and difficult to dispose of. |

| Greener Alternatives | Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF) | Less toxic, renewable, and more biodegradable. |

| Neoteric Solvents | Ionic Liquids, Deep Eutectic Solvents (DESs) | Low volatility, but toxicity and biodegradability can vary. |

| Solvent-Free | N/A | Eliminates solvent waste but may require different energy inputs. |

Catalyst Development and Application

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The development of efficient and reusable catalysts is a key area of research for amide bond formation. researchgate.net

Homogeneous Catalysis: While traditional methods for synthesizing amides from carboxylic acids and amines often require stoichiometric activating agents that generate significant waste, catalytic methods are more atom-economical. For example, phosphoric acid has been used as a homogeneous catalyst for the synthesis of 1,2-disubstituted benzimidazoles. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer the advantage of easy separation and recycling. This simplifies product purification and reduces waste.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and the ability to operate under mild, aqueous conditions, making it a very attractive green alternative. rsc.orgrsc.org

Waste Minimization Strategies

A primary goal of green chemistry is to minimize waste at the source. In the context of synthesizing this compound, several strategies can be employed.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle. Catalytic methods for amide bond formation are generally more atom-economical than those using stoichiometric coupling reagents. walisongo.ac.id

Process Intensification: The use of continuous flow reactors can offer better control over reaction parameters, leading to higher yields and reduced by-product formation compared to batch processes. beilstein-journals.org

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Elucidation of Molecular and Cellular Mechanism S of Action of 2 Benzoyl N 2 Chloroethyl N Methylbenzamide

Cellular Pathway Perturbations and Signaling Cascade Modulation

Apoptosis and Programmed Cell Death Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a hallmark of many therapeutic agents, particularly in the context of cancer research. For benzamide (B126) derivatives, this is a frequently investigated mechanism of action. Preliminary studies on compounds related to 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide suggest that they may trigger apoptosis in cancer cells. The presence of the chloroethyl group is thought to be a key contributor to this activity, potentially forming covalent bonds with nucleophilic sites in cellular macromolecules like DNA and proteins, leading to cellular stress and the initiation of apoptotic pathways.

One of the central processes in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. While direct evidence for this compound is not available, studies on other benzamide structures have demonstrated the activation of key caspases. For instance, related compounds have been shown to increase the activity of initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases like caspase-3. The activation of these enzymes leads to the cleavage of essential cellular proteins, culminating in the dismantling of the cell.

Changes in the mitochondrial membrane potential are another critical event in the intrinsic pathway of apoptosis. Research on analogous compounds suggests a potential for this compound to disrupt mitochondrial function. This could involve the opening of the mitochondrial permeability transition pore, leading to the dissipation of the membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This release is a crucial step in the formation of the apoptosome and the subsequent activation of caspase-9.

Autophagy Pathway Modulation Research

Autophagy is a cellular self-degradation process that plays a dual role in cell survival and cell death. The interplay between autophagy and apoptosis is complex and context-dependent. Currently, there is a lack of specific research investigating the modulation of the autophagy pathway by this compound. However, the induction of cellular stress, a plausible effect of this compound, is a known trigger for autophagy. Future research may explore whether this compound induces autophagic flux and whether this process acts as a pro-survival mechanism or contributes to cell death.

Stress Response Pathway Activation

Cellular stress responses are critical in determining a cell's fate when exposed to external or internal insults. Two key stress response pathways are the endoplasmic reticulum (ER) stress response and the oxidative stress response.

The ER is responsible for the proper folding and modification of a significant portion of the cell's proteins. The accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress and the activation of the unfolded protein response (UPR). While direct studies on this compound are absent, research on other benzamide analogs has shown the potential to induce ER stress. This could be a consequence of the compound's interaction with cellular proteins, disrupting their normal function and leading to an overload of the ER's folding capacity.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. The chemical structure of this compound, particularly the reactive chloroethyl group, suggests a potential for inducing oxidative stress. This could occur through direct chemical reactions that generate ROS or by interfering with the cell's antioxidant defense systems. An increase in ROS can damage cellular components, including lipids, proteins, and DNA, and can act as a signaling molecule to trigger apoptotic pathways.

Enzymatic Inhibition and Activation Studies

The interaction of small molecules with enzymes is a fundamental aspect of pharmacology. The benzamide scaffold is present in numerous enzyme inhibitors, suggesting that this compound could also modulate the activity of various enzymes.

Kinase Activity Modulation

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is often implicated in diseases such as cancer. The potential for benzamide derivatives to act as kinase inhibitors is an active area of research. Although specific kinase targets for this compound have not been identified, its structural features could allow it to bind to the ATP-binding pocket of certain kinases, thereby inhibiting their activity.

Protease Activity Alterations

Proteases are enzymes that catalyze the breakdown of proteins. Their activities are tightly regulated, and their dysregulation can contribute to various pathologies. As mentioned earlier, the activation of caspases, a family of proteases, is a key event in apoptosis that could be influenced by this compound. Beyond caspases, there is potential for interaction with other protease families, although this remains to be experimentally verified.

Other Enzyme Systems Involved in Cellular Processes

The reactivity of the chloroethyl group suggests that this compound could interact with a variety of other enzyme systems. For example, it might interact with enzymes involved in DNA repair or cellular metabolism. However, without specific experimental data, these remain speculative areas for future investigation.

Data Tables

Table 1: Potential Molecular and Cellular Effects of this compound (Based on Related Compounds)

| Cellular Process | Potential Effect | Underlying Mechanism (Hypothesized) |

| Apoptosis | Induction | Caspase activation, disruption of mitochondrial membrane potential, DNA interaction. |

| Autophagy | Modulation (Uncertain) | Induction of cellular stress. |

| ER Stress | Induction | Disruption of protein folding and homeostasis. |

| Oxidative Stress | Induction | Generation of reactive oxygen species (ROS), interference with antioxidant systems. |

Table 2: Potential Enzymatic Interactions of this compound (Hypothetical)

| Enzyme Class | Potential Interaction | Possible Consequence |

| Kinases | Inhibition | Disruption of cellular signaling pathways. |

| Proteases | Activation/Inhibition | Modulation of protein degradation and signaling cascades (e.g., apoptosis). |

| Other Enzymes | Covalent Modification | Alteration of various metabolic and cellular processes. |

Molecular-Level Impact on Gene Expression and Protein Synthesis

Detailed studies on how this compound affects the intricate processes of gene expression and protein synthesis are crucial for a complete understanding of its biological activity. Such studies would typically involve advanced analytical techniques to profile changes in messenger RNA (mRNA) and protein populations within cells following exposure to the compound.

Transcriptomic Analysis and mRNA Profiling

A transcriptomic analysis would provide a global view of the changes in gene expression by measuring the levels of all mRNA molecules in a cell. This type of study has not yet been published for this compound. Consequently, there is no available data to populate a table of differentially expressed genes. Such a table would typically list genes that are significantly up- or down-regulated in response to the compound, providing insights into the cellular pathways that are affected.

Table 1: Hypothetical Transcriptomic Analysis of Cellular Response to this compound No experimental data is currently available in the scientific literature to populate this table.

| Gene Symbol | Gene Name | Fold Change | p-value | Biological Pathway |

|---|---|---|---|---|

| N/A | Not Applicable | N/A | N/A | N/A |

| N/A | Not Applicable | N/A | N/A | N/A |

Proteomic Profiling and Post-Translational Modification Studies

Similarly, the field of proteomics, which investigates the complete set of proteins in a cell, has yet to be applied to study the effects of this compound. A proteomic analysis would identify and quantify changes in protein abundance and could also reveal post-translational modifications (PTMs) induced by the compound. PTMs are chemical modifications to proteins that occur after their synthesis and are critical for regulating protein function. Given the alkylating potential of the 2-chloroethyl group, it is plausible that this compound could directly modify proteins, a hypothesis that awaits experimental verification. The absence of such studies means that no data is available to detail the specific proteins affected or the nature of any PTMs.

Table 2: Hypothetical Proteomic Analysis of Cellular Response to this compound No experimental data is currently available in the scientific literature to populate this table.

| Protein Name | UniProt ID | Fold Change | p-value | Post-Translational Modifications |

|---|---|---|---|---|

| N/A | Not Applicable | N/A | N/A | N/A |

| N/A | Not Applicable | N/A | N/A | N/A |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 Benzoyl N 2 Chloroethyl N Methylbenzamide Analogs

Systematic Structural Modifications and Derivative Synthesis

The synthesis of derivatives of 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide allows for a detailed investigation into how structural changes influence biological outcomes. These modifications are typically categorized based on the region of the molecule being altered.

The 2-benzoyl group plays a significant role in the molecule's interaction with its biological targets. Modifications to this moiety can influence potency, selectivity, and pharmacokinetic properties. Research on related 2-acylbenzamide analogs has demonstrated that both the nature and position of substituents on the benzoyl ring are critical.

Substituents on the phenyl ring of the benzoyl group can alter the electronic and steric properties of the molecule. For instance, the introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) at various positions (ortho, meta, para) can modulate the molecule's binding affinity. Studies on similar benzamide (B126) series have shown that para-substitution is often favored for enhanced activity.

| Modification | Substituent (R) | Position | Observed Effect on Activity |

| Halogenation | -Cl | para | Increased lipophilicity and potential for enhanced binding affinity. |

| -F | para | Can improve metabolic stability and binding interactions. | |

| Alkylation | -CH₃ | para | May enhance hydrophobic interactions within the binding pocket. |

| Alkoxylation | -OCH₃ | para | Can introduce hydrogen bond accepting capabilities and alter solubility. |

| Trifluoromethylation | -CF₃ | meta | Strong electron-withdrawing effect, potentially altering target interaction. |

This table is a representative summary based on general findings for benzamide derivatives and may not reflect direct studies on this compound.

Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) can alter the reactivity of the ethyl chain. Fluorine substitution, for example, may decrease reactivity while potentially increasing metabolic stability. Replacing the chloroethyl group with non-halogenated alkyl chains or functionalized moieties (e.g., hydroxyethyl (B10761427), aminoethyl) would likely shift the mechanism from covalent modification to non-covalent interactions, which could drastically change the biological activity profile.

| Original Moiety | Modified Moiety | Potential Impact on Mechanism | Expected Change in Biological Activity |

| -CH₂CH₂Cl | -CH₂CH₂F | Reduced alkylating activity, potentially increased stability. | May decrease potency if covalent binding is critical, but could improve selectivity. |

| -CH₂CH₂Br | Increased alkylating reactivity. | Potentially higher potency but also increased non-specific toxicity. | |

| -CH₂CH₂OH | Loss of alkylating ability, introduction of H-bond donor. | Shift to non-covalent interactions, likely altering the biological target and activity. | |

| -CH₂CH₃ | Removal of reactive group, increased lipophilicity. | Loss of covalent binding-related activity, potential for different non-covalent interactions. |

This table presents hypothetical modifications to the chloroethyl chain and their potential consequences based on established chemical principles.

Alterations to the N-methyl group, such as substitution with larger alkyl groups (e.g., N-ethyl, N-propyl), could introduce steric hindrance that may either enhance or diminish binding affinity depending on the topology of the target's binding pocket. Modifications to the benzamide ring itself, such as the introduction of substituents or replacement with other aromatic systems (e.g., pyridine, thiophene), would fundamentally alter the electronic and structural properties of the molecule, leading to significant changes in its biological profile.

| Core Structure | Modification | Rationale | Anticipated Effect on Activity |

| N-Methyl | N-Ethyl | Investigate steric tolerance at the nitrogen atom. | Activity may decrease due to steric clash or increase if a larger pocket is present. |

| Benzamide Ring | 3-Methoxybenzamide | Introduce a hydrogen bond acceptor and alter electronics. | Could enhance binding through new interactions. |

| 4-Chlorobenzamide | Increase lipophilicity and introduce electronic changes. | May improve cell permeability and binding affinity. | |

| Thiophene carboxamide | Bioisosteric replacement to explore different ring electronics and interactions. | Potential for altered selectivity and potency. |

This table outlines potential structural variations to the N-methylbenzamide core and their expected impact on biological activity based on medicinal chemistry principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel analogs and for guiding the design of more potent and selective compounds.

In QSAR modeling of benzamide derivatives, a variety of physicochemical descriptors are employed to quantify different aspects of the molecular structure. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electrostatic interactions. Examples include Hammett constants (σ), dipole moment, and partial atomic charges. For this compound analogs, electronic descriptors of the substituents on the benzoyl ring would be critical in modeling interactions with the target protein.

Steric Descriptors: These relate to the size and shape of the molecule and are important for understanding how a compound fits into its binding site. Common steric descriptors include molar refractivity (MR) and Taft steric parameters (Es). The size of substituents on both the benzoyl and benzamide rings would be important steric considerations.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP).

A hypothetical QSAR equation for a series of this compound analogs might look like:

log(1/C) = a(logP) - b(MR)² + c(σ) + d

Where:

C is the concentration required for a specific biological effect.

logP represents hydrophobicity.

MR represents molar refractivity (a measure of steric bulk).

σ is the Hammett constant of a substituent on the benzoyl ring.

a, b, c, and d are constants derived from the regression analysis.

| Descriptor | Property Modeled | Correlation with Biological Activity (Hypothetical) |

| logP | Hydrophobicity | Positive correlation up to an optimal point, indicating the importance of membrane permeability and hydrophobic interactions. |

| Molar Refractivity (MR) | Steric Bulk | A parabolic relationship might be observed, suggesting an optimal size for substituents. |

| Hammett Constant (σ) | Electronic Effects | A positive or negative correlation would indicate that electron-withdrawing or electron-donating groups, respectively, are favorable for activity. |

| Dipole Moment | Polarity | May correlate with the ability of the molecule to engage in specific polar interactions within the binding site. |

This table provides examples of physicochemical descriptors and their hypothetical correlation with the biological activity of the target compound's analogs.

With the increasing complexity of biological data and the availability of large chemical datasets, machine learning (ML) has become a powerful tool in QSAR and SAR prediction. ML algorithms can identify complex, non-linear relationships between chemical structures and biological activities that may be missed by traditional QSAR methods.

Several ML approaches can be applied to the study of this compound analogs:

Support Vector Machines (SVM): SVM is a powerful classification and regression technique that can effectively handle high-dimensional data. In a QSAR context, SVM can be used to build models that predict the biological activity of new compounds based on their molecular descriptors.

Random Forests (RF): RF is an ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees. It is robust to overfitting and can handle a large number of input variables, making it well-suited for QSAR studies with many molecular descriptors.

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of learning complex patterns and relationships in data and have been successfully used to develop predictive QSAR models for various biological targets.

The application of these ML techniques can lead to the development of highly predictive models that can accelerate the drug discovery process by prioritizing the synthesis of compounds with a high probability of being active.

| Machine Learning Model | Key Advantage | Application in SAR Prediction for Benzamide Analogs |

| Support Vector Machines (SVM) | Effective in high-dimensional spaces. | Can build robust models to classify compounds as active or inactive based on a large set of calculated descriptors. |

| Random Forests (RF) | Handles large datasets and is resistant to overfitting. | Useful for ranking the importance of different molecular features in determining biological activity. |

| Artificial Neural Networks (ANN) | Capable of modeling complex non-linear relationships. | Can capture intricate SAR trends that are not apparent from linear models. |

This table summarizes the application of different machine learning approaches in the context of SAR prediction for the target compound's analogs.

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is pivotal in defining its interaction with biological targets and, consequently, its pharmacological activity. For this compound and its analogs, these structural nuances dictate the molecule's ability to adopt a bioactive conformation necessary for binding to its target receptors.

Due to the acyclic nature of this compound, it possesses considerable conformational flexibility arising from the rotation around several single bonds. Key rotations include those around the C-C bond of the chloroethyl group, the C-N amide bond, and the C-C bonds connecting the benzoyl and benzamide rings. The planarity of the amide bond can be influenced by the steric bulk of its substituents. In N,N-disubstituted benzamides, significant deviation from planarity can occur, leading to a twisted conformation. Theoretical and experimental studies on substituted benzamides have shown that the torsional angle between the carbonyl group and the phenyl ring can vary, and the presence of ortho-substituents can further influence this geometry. For this compound, the ortho-benzoyl group likely imposes significant steric constraints, influencing the preferred conformation of the entire molecule.

Much of the understanding of the conformational requirements for the biological activity of this class of compounds is inferred from studies on its cyclized analog, nefopam (B83846). Nefopam is a rigid benzoxazocine derivative where the conformational freedom of the acyclic precursor is constrained into an eight-membered ring. X-ray crystallography and NMR spectroscopy studies of nefopam have revealed that its eight-membered ring can adopt several conformations, including a boat-chair and a twist-chair form. The orientation of the N-methyl group can be either axial or equatorial, leading to different diastereomers with distinct biological activities.

The stereochemistry at the chiral center in nefopam significantly impacts its potency as a monoamine reuptake inhibitor. For instance, the (+)-enantiomer of nefopam is generally more potent than the (-)-enantiomer. This stereoselectivity highlights the importance of a precise three-dimensional arrangement of the pharmacophoric elements for optimal interaction with the binding sites on the monoamine transporters. Although this compound itself is achiral, the principles of stereochemical influence derived from nefopam underscore the spatial sensitivity of its biological targets. Any structural modification to the acyclic benzamide that introduces a chiral center would be expected to result in enantiomers with differing activities.

Ligand-Target Binding Interactions Based on Structural Alterations

The biological activity of this compound and its analogs is contingent upon their binding to specific molecular targets. As an intermediate in the synthesis of nefopam, its mechanism of action is closely related to nefopam's ability to inhibit the reuptake of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) by binding to their respective transporters (SERT, NET, and DAT). The structural features of these benzamide derivatives play a crucial role in the nature and strength of these interactions.

The key structural components of this compound that contribute to its binding interactions include the two aromatic rings, the amide carbonyl group, the tertiary amine, and the chloroethyl group. The aromatic rings can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues within the binding pockets of the monoamine transporters. The nitrogen atom of the tertiary amine is expected to be protonated at physiological pH, allowing for a critical ionic interaction with a conserved aspartate residue in the binding site of these transporters.

Structural alterations to the molecule can significantly impact its binding affinity and selectivity for different transporters. The following table summarizes the inferred roles of different structural moieties based on general knowledge of ligand-transporter interactions and studies on related compounds.

| Structural Moiety | Potential Role in Binding Interaction | Effect of Alteration |

| Benzoyl Group | Hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket. | Substitution on the ring can modulate electronic properties and steric fit, affecting affinity and selectivity. |

| Benzamide Moiety | The carbonyl oxygen can act as a hydrogen bond acceptor. The aromatic ring participates in hydrophobic interactions. | Altering the substitution pattern on this ring can influence binding orientation and affinity. |

| N-methyl Group | Contributes to the overall shape and lipophilicity of the molecule. Its orientation is critical in cyclic analogs like nefopam. | Replacement with larger alkyl groups could introduce steric hindrance, potentially reducing binding affinity. |

| N-(2-chloroethyl) Group | The ethyl chain provides a flexible spacer. The terminal chlorine is an electrophilic center capable of forming covalent bonds with nucleophilic residues (e.g., cysteine) in the target protein. | Replacement of chlorine with other halogens or functional groups would alter the reactivity and nature of the interaction (covalent vs. non-covalent), significantly impacting the duration and mechanism of action. |

Homology models of the human monoamine transporters, based on the crystal structure of the bacterial leucine (B10760876) transporter (LeuT), have provided valuable insights into the architecture of the substrate and inhibitor binding sites. The central binding site (S1) is located deep within the transmembrane domain and is lined by residues from several transmembrane helices. For norepinephrine binding to NET, key interactions involve hydrogen bonds and hydrophobic contacts with specific amino acid residues. It is hypothesized that this compound and its analogs bind in a similar region.

The acyclic nature of this compound, compared to the rigid structure of nefopam, introduces a higher entropic penalty upon binding, as it must adopt a specific, low-energy conformation to fit into the binding site. However, this flexibility might also allow it to adapt to the binding sites of different transporters, potentially explaining the broad-spectrum monoamine reuptake inhibition seen with nefopam.

The chloroethyl moiety presents a particularly interesting feature. While many monoamine reuptake inhibitors act as competitive antagonists, the potential for covalent bond formation by the chloroethyl group suggests a possible mechanism of irreversible or slowly reversible inhibition. This would lead to a prolonged duration of action. The specific amino acid residues that could be targeted by this reactive group would depend on the binding orientation of the molecule within the transporter.

Pre Clinical Investigations of Biological Activities of 2 Benzoyl N 2 Chloroethyl N Methylbenzamide in Model Systems

In Vitro Cellular Studies

In vitro cellular studies are fundamental in pre-clinical research to determine the direct effects of a compound on cells grown in a controlled laboratory setting. These assays can reveal a compound's potential to inhibit cell growth, affect cell motility, or induce specific cellular states like senescence.

Cell Line Growth Inhibition and Cytostatic Effects

Investigations into cell line growth inhibition typically involve exposing various cancer or normal cell lines to a range of concentrations of the test compound. The primary goal is to determine the concentration at which the compound inhibits cell proliferation by 50% (IC50).

Hypothetical Research Findings: Were such a study conducted on 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide, researchers would likely utilize colorimetric assays such as the MTT or SRB assay. These tests measure cell viability and metabolic activity. A cytostatic effect, where cell division is halted without causing cell death, would be distinguished from a cytotoxic effect (cell death) through methods like trypan blue exclusion or assays that measure markers of apoptosis or necrosis.

Hypothetical Data Table for Cell Growth Inhibition: This table illustrates the type of data that would be generated from such an experiment. The values presented are purely illustrative.

| Cell Line | Type | IC50 (µM) after 72h Exposure | Effect |

| MCF-7 | Breast Adenocarcinoma | Data Not Available | Not Assessed |

| A549 | Lung Carcinoma | Data Not Available | Not Assessed |

| HCT116 | Colon Carcinoma | Data Not Available | Not Assessed |

| MRC-5 | Normal Lung Fibroblast | Data Not Available | Not Assessed |

Cell Migration and Invasion Modulation in Culture

To assess a compound's effect on cancer metastasis, researchers study its impact on cell migration and invasion. Standard methods include the scratch (or wound-healing) assay and the Boyden chamber (or Transwell) assay. The scratch assay involves creating a gap in a confluent monolayer of cells and measuring the rate at which cells move to close the gap. The Boyden chamber assay measures the ability of cells to move through a porous membrane toward a chemoattractant.

Hypothetical Research Findings: If this compound were tested, results would indicate whether the compound promotes or inhibits the motility of cells. For invasion assays, the membrane in the Boyden chamber would be coated with a basement membrane extract (e.g., Matrigel), and the results would show if the compound affects the cells' ability to degrade and move through this extracellular matrix barrier.

Cellular Senescence Induction and Related Phenotypes

Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stressors. Key markers used to identify senescent cells include senescence-associated β-galactosidase (SA-β-gal) activity, the formation of senescence-associated heterochromatin foci (SAHF), and the secretion of a pro-inflammatory secretome known as the Senescence-Associated Secretory Phenotype (SASP).

Hypothetical Research Findings: A study on this compound would involve treating cell lines and observing for these markers. An increase in the number of cells staining positive for SA-β-gal at a non-lethal concentration would suggest the induction of senescence. Further analysis of cell cycle proteins (e.g., p53, p21, p16) and SASP factors (e.g., IL-6, IL-8) would confirm the phenotype.

Hypothetical Data Table for Senescence Markers: This table shows representative endpoints that would be measured.

| Cell Line | Treatment | SA-β-gal Positive Cells (%) | p21 Expression (Fold Change) | IL-6 Secretion (pg/mL) |

| IMR-90 | Control | Data Not Available | Data Not Available | Data Not Available |

| IMR-90 | Compound X | Data Not Available | Data Not Available | Data Not Available |

Ex Vivo Tissue and Organoid Model Applications

Ex vivo models use tissue or organoids maintained in a laboratory setting, providing a bridge between in vitro cell culture and in vivo animal studies. These models better preserve the complex cellular architecture and interactions of the original tissue.

Tissue Slice Culture Response

Precision-cut tissue slices (PCTS) are thin slices of fresh tissue (e.g., from a tumor biopsy) that can be kept viable in culture for several days. This technique allows for testing compound effects while maintaining the native tissue microenvironment, including stromal and immune cells.

Hypothetical Research Findings: To evaluate this compound using this model, tumor slices would be treated with the compound. The response would be assessed by measuring cell viability (e.g., ATP levels), proliferation (e.g., Ki-67 staining), or apoptosis (e.g., cleaved caspase-3 staining) within the slice. This could provide insights into how a heterogeneous tumor population responds to the agent.

Organoid Model System Perturbation Analysis

Organoids are three-dimensional, self-organizing structures grown from stem cells that recapitulate the architecture and function of an organ. Patient-derived tumor organoids are increasingly used in pre-clinical studies to predict patient-specific drug responses.

Hypothetical Research Findings: If tested on tumor organoids, this compound would be added to the culture medium. The effect would be quantified by measuring changes in organoid size, viability, and morphology over time. Such an analysis could reveal whether the compound is effective against tumor cells in a more physiologically relevant 3D context.

In Vivo Animal Model Investigations (excluding human data)

Xenograft and Syngeneic Model Responses

No studies were identified that investigated the response of xenograft or syngeneic tumor models to treatment with this compound.

Genotoxicity Assessments in Pre-clinical Models

There is no available data from in vivo genotoxicity assessments of this compound in preclinical models.

Immunomodulatory Effects in Animal Models

No research findings concerning the immunomodulatory effects of this compound in animal models were found.

Pharmacokinetic and Metabolic Fate Studies of 2 Benzoyl N 2 Chloroethyl N Methylbenzamide in Non Human Biological Systems

Absorption and Distribution Studies in Animal Models

While specific absorption and distribution data for 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide are not available, studies on its derivative, nefopam (B83846), in rat models provide valuable insights into its likely behavior.

Following oral administration in rats, the radioactivity from radiolabeled nefopam was observed to distribute rapidly and widely throughout the body. nih.gov The highest concentrations of radioactivity were found in key organs of metabolism and excretion, including the liver and kidneys. nih.govresearchgate.net Significant levels were also detected in the stomach, small intestine, and urinary bladder. nih.govresearchgate.net This distribution pattern suggests that after absorption, the compound and its metabolites are extensively circulated and processed by major metabolic organs before elimination. Notably, there was no indication of significant accumulation or long-term persistence in any particular tissue. nih.govresearchgate.net

Table 1: Inferred Tissue Distribution of this compound and its Metabolites in Rats (based on Nefopam studies)

| Tissue | Relative Concentration |

| Liver | High |

| Kidney (Medulla and Cortex) | High |

| Urinary Bladder | High |

| Stomach | High |

| Small Intestine | High |

| Uveal Tract | High |

This table is an illustrative representation based on qualitative descriptions from nefopam studies. nih.govresearchgate.net

Studies have indicated that nefopam is capable of crossing the blood-brain barrier. nih.gov This is a critical characteristic for centrally acting agents. The ability to penetrate the blood-brain barrier is often associated with the lipophilicity of a compound. Given the structural similarities, it is plausible that this compound also possesses the ability to enter the central nervous system.

Computational and Theoretical Chemistry Studies of 2 Benzoyl N 2 Chloroethyl N Methylbenzamide

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide, might interact with a biological target at the molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. Given that this compound is an intermediate in the synthesis of Nefopam (B83846), a monoamine reuptake inhibitor, potential targets for docking studies could include monoamine transporters like the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).

Table 1: Predicted Ligand-Target Interactions for this compound

| Interaction Type | Molecular Group Involved | Potential Interacting Residues |

|---|---|---|

| Covalent Bonding | Chloroethyl group | Cysteine, Histidine |

| π-π Stacking | Benzoyl groups | Phenylalanine, Tyrosine, Tryptophan |

| Hydrogen Bonding | Carbonyl oxygen atoms | Serine, Threonine, Asparagine |

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic model of the physiological environment by incorporating solvent effects and allowing for flexibility of both the ligand and the target protein.

MD simulations would reveal the stability of the predicted binding pose from docking studies. researchgate.net By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the complex remains stable or undergoes significant conformational changes. researchgate.net These simulations could show that upon binding, the target protein might undergo localized conformational adjustments to better accommodate the ligand, a phenomenon known as "induced fit." Furthermore, MD can elucidate the role of water molecules in mediating ligand-protein interactions and provide a more accurate calculation of binding free energy. For related compounds, MD simulations have been crucial in validating docking results and demonstrating the stability of the ligand within the binding site. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule.

DFT calculations can be used to determine the electronic structure of this compound, including the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl groups would be identified as nucleophilic sites, while the carbon atom of the chloroethyl group would be an electrophilic site, susceptible to nucleophilic attack. These predictions are vital for understanding its mechanism of action, particularly the covalent bond-forming potential of the chloroethyl moiety.

Table 2: Predicted Quantum Chemical Properties

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.3 eV | Indicator of chemical reactivity |

Quantum chemical calculations are highly effective in simulating various types of spectra. The theoretical vibrational frequencies from DFT calculations can be correlated with experimental Infrared (IR) spectra to aid in the assignment of characteristic peaks. nih.gov Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. researchgate.netnih.gov

Simulated UV-Vis spectra, obtained using Time-Dependent DFT (TD-DFT), can predict the electronic transitions and the corresponding absorption wavelengths (λmax). researchgate.net These simulations help in understanding the electronic properties and chromophores within the molecule. For similar benzoyl derivatives, calculated spectroscopic data have shown strong agreement with experimental findings, validating the computational models used. researchgate.net

Table 3: Predicted Spectroscopic Data

| Spectrum | Predicted Peak/Shift | Assignment |

|---|---|---|

| IR (cm⁻¹) | ~1680, ~1650 | C=O stretching (benzoyl and amide) |

| ¹H NMR (ppm) | ~7.2-7.8 | Aromatic protons |

| ¹H NMR (ppm) | ~3.0 | N-CH₃ protons |

| ¹H NMR (ppm) | ~3.6-3.8 | -CH₂Cl and N-CH₂- protons |

| ¹³C NMR (ppm) | ~195, ~170 | C=O carbons |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Models (excluding human toxicity/clinical data)

In silico ADMET models predict the pharmacokinetic and toxicological properties of a compound based on its chemical structure. nih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable properties and to flag potential liabilities. nih.gov

Computational models can predict properties like gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes. researchgate.net For this compound, models would likely predict good absorption due to its moderate lipophilicity, which is a desirable trait. Toxicity models can predict endpoints such as mutagenicity (Ames test), carcinogenicity, and potential for organ toxicity in non-human models. nih.govmdpi.com The presence of the reactive chloroethyl group might be flagged by some models as a potential structural alert for toxicity, warranting further investigation.

Table 4: Predicted In Silico ADMET Properties

| Parameter | Predicted Value | Implication |

|---|---|---|

| Absorption | ||

| LogP (Lipophilicity) | ~3.3 nih.gov | Good oral absorption and membrane permeability |

| Water Solubility | Low | May require formulation for aqueous delivery |

| Distribution | ||

| Blood-Brain Barrier Permeant | Yes | Likely to have CNS effects |

| Plasma Protein Binding | >90% | High binding, potentially lower free fraction |

| Metabolism | ||

| CYP450 Substrate/Inhibitor | Likely substrate for CYP2D6, CYP3A4 | Potential for drug-drug interactions |

| Excretion | ||

| Primary Route | Renal (following metabolism) | Metabolites likely cleared by the kidneys |

| Toxicity (Non-human) | ||

| Ames Mutagenicity | Potential positive (structural alert) | Chloroethyl group may be alkylating |

De Novo Design Approaches for Novel Analogs

De novo drug design is a computational methodology aimed at generating novel molecular structures with desired biological activities from the ground up, either by building within the constraints of a target's binding site or by using a model derived from known active compounds. For a molecule like this compound, which serves as a precursor to the analgesic Nefopam, de novo design offers a powerful strategy to explore new chemical space and develop analogs with potentially improved efficacy, selectivity, or pharmacokinetic profiles. The design process is typically guided by the known biological targets of its active analog, Nefopam, which include monoamine transporters (serotonin, norepinephrine, and dopamine) and certain ion channels. sps.nhs.uknih.govwikipedia.orgpatsnap.com

Receptor-Based De Novo Design

This approach, also known as structure-based design, is contingent upon the availability of a three-dimensional structure of the biological target, such as a serotonin transporter or a voltage-gated sodium channel. The process begins with the detailed analysis of the ligand-binding pocket to identify key interaction sites. nih.govnih.gov Computational algorithms then employ several strategies to construct novel molecules that fit snugly within this site and form favorable interactions.

Two primary receptor-based strategies are:

Fragment Growing: This method starts with a 'seed' fragment placed in an anchor position within the binding site. This seed could be a core scaffold of the parent molecule, such as the benzoylbenzamide moiety. The algorithm then systematically adds new chemical fragments from a predefined library, extending the molecule into unoccupied regions of the binding pocket to maximize favorable interactions. Each addition is evaluated by a scoring function to ensure it improves the predicted binding affinity.

Fragment Linking: In this strategy, the binding pocket is first probed to identify several key "hot spots" for interaction. Small, individual chemical fragments are then placed at these spots. nih.govwikipedia.org The algorithm's next task is to identify a suitable molecular linker to connect two or more of these fragments into a single, cohesive molecule. This ensures the key interactions are maintained in the final compound.

The choice of fragments is critical and is based on their potential to form specific types of interactions with amino acid residues in the target's binding site.

Table 1: Representative Molecular Fragments for De Novo Design and Their Potential Contributions

| Fragment Class | Example Fragment | Potential Interaction/Contribution |

| Hydrogen Bond Donors | Hydroxyl (-OH), Amine (-NH2) | Forms hydrogen bonds with acceptor residues (e.g., Asp, Glu, Gln). |

| Hydrogen Bond Acceptors | Carbonyl (-C=O), Ether (-O-) | Forms hydrogen bonds with donor residues (e.g., Ser, Thr, Asn). |

| Hydrophobic Groups | Phenyl ring, Isopropyl group | Occupies hydrophobic pockets, forming van der Waals interactions. |

| Aromatic Groups | Pyridyl, Thienyl | Participates in π-π stacking or cation-π interactions with aromatic residues. |

| Charged Groups | Carboxylate (-COO⁻), Ammonium (-NH₃⁺) | Forms salt bridges or strong electrostatic interactions with charged residues. |

Ligand-Based De Novo Design

When a high-resolution structure of the target protein is unavailable, ligand-based methods provide an alternative. nih.gov This approach leverages the chemical information from one or more known active molecules. A pharmacophore model is first constructed, which represents the essential three-dimensional arrangement of chemical features required for biological activity. For this compound, these features would likely include hydrophobic centers, hydrogen bond acceptors, and a specific spatial arrangement of aromatic rings.

Once the pharmacophore model is established, computational programs can build new molecules that conform to this template. These programs piece together fragments from a chemical library, ensuring the final structure presents the correct pharmacophoric features in the correct geometric orientation.

Scoring, Filtering, and Optimization

A crucial step in any de novo design workflow is the evaluation of the generated candidate molecules. Large numbers of potential structures are typically created and must be filtered and ranked. nih.gov This is accomplished using scoring functions that estimate the binding free energy of the molecule to the target. Molecules with the most promising scores are then subjected to further computational analysis to predict their drug-like properties, including:

ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles are predicted to filter out compounds that are likely to fail in later stages of development.

Synthetic Accessibility: Algorithms assess the chemical complexity of the designed molecules to ensure they can be synthesized in a laboratory.

The top-ranked virtual compounds serve as high-priority candidates for chemical synthesis and subsequent biological testing, accelerating the discovery of novel and potentially more effective analogs.

Development and Research on Derivatives and Analogues of 2 Benzoyl N 2 Chloroethyl N Methylbenzamide

Synthesis of Prodrugs and Targeted Delivery Analogs (non-clinical focus)

The development of prodrugs and targeted delivery analogs of 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide is a strategy to enhance its utility as a research tool by controlling its activity in space and time. A non-clinical focus in this context means these compounds are designed for in vitro and in vivo experimental models to study biological processes, rather than for therapeutic use.

One common approach for designing prodrugs of compounds containing a tertiary amine, such as this compound, involves the formation of N-oxides or quaternary ammonium salts. These modifications can alter the physicochemical properties of the parent compound, such as its solubility and membrane permeability. For instance, converting the tertiary amine to a quaternary salt can increase water solubility, which can be advantageous for certain experimental setups. The prodrug is designed to revert to the active parent compound under specific physiological conditions.

Another strategy involves the modification of the 2-chloroethyl group. The reactivity of this group is crucial for the compound's mechanism of action, which is believed to involve the alkylation of nucleophiles. To create a prodrug, this reactivity can be temporarily masked. For example, the chloroethyl group could be replaced with a less reactive functional group that is enzymatically converted to the chloroethyl moiety in a specific cellular environment.

Targeted delivery analogs can be synthesized by attaching a targeting moiety to the this compound scaffold. This targeting moiety could be a ligand for a specific receptor or a substrate for a particular enzyme that is overexpressed in the biological system of interest. This approach allows for the concentration of the compound at the desired site of action, minimizing off-target effects in a research context.

| Prodrug/Analog Strategy | Modification Site | Potential Activating Stimulus | Research Application |

| N-Oxide Formation | Tertiary Amine | Hypoxia, Reductase Enzymes | Studying cellular responses to localized compound activation in low-oxygen environments. |

| Quaternary Ammonium Salt | Tertiary Amine | Esterases (if a cleavable linker is used) | Controlled release studies in vitro. |

| Masked 2-chloroethyl group | 2-chloroethyl Moiety | Specific Enzymes (e.g., phosphatases, esterases) | Investigating the effects of the compound in specific cell types or tissues expressing the activating enzyme. |

| Receptor-Targeted Analog | Benzoyl or Amide Moiety | Receptor Binding | Probing the function of specific receptors and their downstream signaling pathways. |

Bioconjugation Strategies for Research Probes

Bioconjugation involves the covalent attachment of a biomolecule, such as a protein, antibody, or oligonucleotide, to this compound. This strategy is employed to create highly specific research probes that can be used to investigate biological systems with high precision. The resulting bioconjugate combines the properties of the parent compound with the specific targeting capabilities of the biomolecule.

The 2-chloroethyl group of this compound is a key functional group for bioconjugation. It can react with nucleophilic residues on biomolecules, such as the thiol groups of cysteine residues or the amino groups of lysine residues, to form a stable covalent bond. This reaction, known as alkylation, is a common strategy for labeling proteins and other biomolecules.

To achieve site-specific bioconjugation, it is often necessary to introduce a unique reactive handle onto either the benzamide (B126) compound or the biomolecule. For example, a version of this compound could be synthesized with an additional functional group, such as an alkyne or an azide, that is unreactive towards biological nucleophiles. This would allow for a highly specific "click chemistry" reaction with a biomolecule that has been correspondingly modified with a complementary azide or alkyne group. This approach ensures that the conjugation occurs at a predefined site, preserving the biological activity of both the compound and the biomolecule.

| Bioconjugation Approach | Reactive Group on Benzamide Analog | Target Residue on Biomolecule | Resulting Linkage | Example Research Use |

| Direct Alkylation | 2-chloroethyl | Cysteine (thiol), Lysine (amine) | Thioether, Secondary Amine | Labeling of purified proteins to study their interactions with other molecules. |

| Click Chemistry | Terminal Alkyne | Azide-modified amino acid | Triazole | Site-specific labeling of proteins in complex biological mixtures for pull-down assays. |

| Maleimide Chemistry | Maleimide | Cysteine (thiol) | Thioether | Conjugation to antibodies for targeted delivery to specific cell types in culture. |

| NHS Ester Chemistry | N-Hydroxysuccinimide Ester | Lysine (amine) | Amide | Attachment to amine-modified oligonucleotides for studying DNA-compound interactions. |

Structure-Based Design of Improved Research Tools

Structure-based design is a powerful approach for the development of improved research tools based on the this compound scaffold. This process involves using the three-dimensional structure of the target of interest, if known, to guide the design of new analogs with enhanced potency, selectivity, or other desirable properties.

Even without a known target structure, structure-activity relationship (SAR) studies can provide valuable insights for the design of improved research tools. SAR studies involve systematically modifying the structure of this compound and evaluating the effect of these modifications on its biological activity. For example, analogs with different substituents on the benzoyl ring could be synthesized to explore the impact of electronics and sterics on activity. Similarly, the N-methyl group could be replaced with other alkyl groups to probe the importance of this feature.

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to predict how different analogs of this compound might interact with a putative binding site on a target protein. These predictions can then be used to prioritize the synthesis of the most promising candidates. The goal of this iterative process of design, synthesis, and testing is to develop new research tools with optimized properties for specific experimental applications.

| Structural Modification | Rationale | Potential Impact on Properties | Method of Evaluation |

| Substitution on the Benzoyl Ring | To explore electronic and steric effects on target binding. | Increased potency, improved selectivity. | In vitro activity assays. |

| Alteration of the N-Alkyl Group | To investigate the role of this group in target recognition. | Modified binding affinity, altered cell permeability. | Cellular uptake and activity assays. |

| Replacement of the Benzoyl Group | To explore alternative binding modes or target interactions. | Novel biological activity, different target profile. | Target identification studies (e.g., proteomics). |

| Conformational Restriction | To lock the molecule into a bioactive conformation. | Enhanced potency and selectivity. | X-ray crystallography of analog-target complexes (if possible). |

Development of Fluorescent or Isotopic Labels for Mechanistic Studies

To investigate the mechanism of action, cellular distribution, and target engagement of this compound, it is often necessary to label the molecule with a fluorescent dye or an isotope.

Fluorescent labeling involves attaching a fluorophore to the this compound scaffold. The choice of fluorophore depends on the specific application, with factors such as brightness, photostability, and spectral properties being important considerations. The fluorophore can be attached at a position that is known not to be critical for the compound's biological activity, as determined by SAR studies. These fluorescently labeled analogs can then be used in techniques such as fluorescence microscopy and flow cytometry to visualize the compound's localization within cells and tissues.

Isotopic labeling involves replacing one or more atoms in the this compound molecule with a heavier isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). These isotopically labeled compounds are chemically identical to the unlabeled parent compound but can be distinguished by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Isotopic labeling is a powerful tool for a variety of mechanistic studies, including:

Metabolite Identification: By tracking the fate of the isotopic label, it is possible to identify the metabolites of this compound in biological systems.

Target Identification: Isotopically labeled analogs can be used as baits in pull-down experiments to identify the proteins that they interact with.

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used in combination with an isotopically labeled compound to quantify changes in protein expression or post-translational modifications upon compound treatment.

| Labeling Type | Isotope/Fluorophore | Position of Label | Detection Method | Research Application |

| Fluorescent | Fluorescein, Rhodamine, BODIPY | Non-critical position on the benzoyl ring | Fluorescence Microscopy, Flow Cytometry | Cellular uptake and subcellular localization studies. |

| Stable Isotope | Deuterium (²H) | N-methyl group, Benzoyl ring | Mass Spectrometry | Pharmacokinetic and metabolism studies in animal models. |

| Stable Isotope | Carbon-13 (¹³C) | Carbonyl carbon | Mass Spectrometry, NMR Spectroscopy | Target engagement and identification studies. |

| Radioisotope | Carbon-14 (¹⁴C) | Benzoyl ring | Scintillation Counting, Autoradiography | Quantitative analysis of compound distribution in tissues. |

Advanced Analytical and Spectroscopic Methodologies for Research on 2 Benzoyl N 2 Chloroethyl N Methylbenzamide

Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for assessing the purity of synthesized "2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide" and for separating it from starting materials, byproducts, and potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of the compound. Synthesis and optimization studies have reported achieving high purity levels, with some methods yielding over 80% and up to 95.6% purity as determined by HPLC. A typical HPLC setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode. Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the benzoyl groups.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS serves as a powerful complementary technique, particularly for identifying volatile impurities or for analyzing isomers that may be challenging to resolve by HPLC alone. researchgate.net While the target compound itself may have limited volatility, derivatization could be employed. The technique is a significant tool for the bioprospecting of plant bioactive compounds and can be used for the rapid separation and identification of regioisomers in crude reaction mixtures without requiring reference standards. researchgate.netd-nb.info For instance, in the analysis of related aroylbenzofurans, GC/MS coupled with collision-induced dissociation was able to unambiguously differentiate between 3-, 4-, and 6-benzoyl regioisomers. researchgate.net

| Parameter | HPLC | GC-MS |

|---|---|---|

| Stationary Phase (Column) | Reversed-phase C18, 5 µm particle size | Capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water gradient | Helium (inert carrier gas) |

| Detection Method | UV-Vis Diode Array Detector (DAD) | Electron Ionization Mass Spectrometry (EI-MS) |

| Primary Application | Purity assessment and quantification | Separation and identification of volatile components and isomers |

Mass Spectrometry Applications for Metabolite Identification and Quantification

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is indispensable for studying the metabolic fate of "this compound".

The identification of metabolites begins with determining the accurate molecular mass to predict the elemental composition. nih.gov High-resolution mass spectrometry can provide this data with high precision. Subsequent fragmentation of the parent ion using tandem mass spectrometry (MS/MS) helps to elucidate the structure of the metabolites. For compounds containing a benzoyl group, a characteristic fragment ion is often observed at a mass-to-charge ratio (m/z) of 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. nih.gov This signature fragment can aid in identifying metabolites where the benzoyl moiety remains intact.

For quantitative studies, derivatization techniques can be employed to enhance the detection of metabolites, particularly those that are small and polar. chemrxiv.org Derivatization with benzoyl chloride, for example, has been successfully used to improve the extraction, quantification, and chromatographic resolution of targeted metabolites in various biological matrices. chemrxiv.orgresearchgate.netnih.gov This approach is sensitive, with detection limits in the picomolar to nanomolar range, and allows for high-throughput analysis. researchgate.net

Potential metabolic transformations of "this compound" could include:

Hydrolysis: Cleavage of the amide bond.

Dehalogenation: Replacement of the chlorine atom with a hydroxyl group, forming an alcohol metabolite.

Oxidation: Hydroxylation of the aromatic rings.